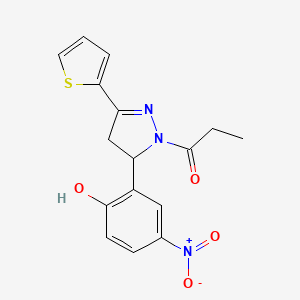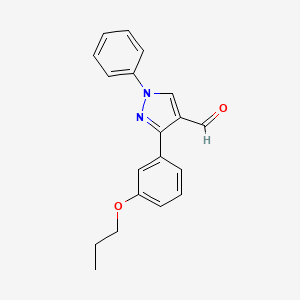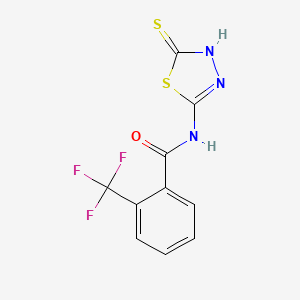![molecular formula C10H20N2O2 B3009695 [4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol CAS No. 2174001-51-3](/img/structure/B3009695.png)
[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol” is a chemical compound with the CAS Number: 2174001-51-3 . It has a molecular weight of 200.28 . The IUPAC name for this compound is (4-(aminomethyl)octahydropyrido[2,1-c][1,4]oxazin-4-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c11-6-10(7-13)8-14-5-9-3-1-2-4-12(9)10/h9,13H,1-8,11H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The morpholino ring, such as in compounds like the title compound in (Bakare et al., 2005), demonstrates structural properties, including a full chair conformation and partial double-bond character in the amide N—C bond.
Application in Drug Synthesis
- Morpholine derivatives are utilized in synthesizing biologically active compounds. For example, a study by (Isakhanyan et al., 2014) explores the synthesis and antibacterial activity of tertiary aminoalkanols, including morpholine.
Use in Imaging and Diagnostics
- Morpholino compounds are synthesized for potential use in imaging, such as in the case of Parkinson's disease. (Wang et al., 2017) synthesized a morpholino-based compound for PET imaging of the LRRK2 enzyme.
Synthesis of Novel Organic Compounds
- The synthesis of novel organic compounds, such as the derivatives described by (Syed et al., 2013), involves morpholine derivatives, demonstrating their versatility in creating new molecules with potential antitubercular and antifungal activities.
Methodological Innovation in Organic Synthesis
- The aminomethylation of imidazoheterocycles using morpholine, as explored by (Mondal et al., 2017), is an example of methodological innovation in organic synthesis.
Exploration in Chemical Reactions
- Research by (Chumachenko et al., 2014) investigates the interaction of morpholino-based carbonitriles with hydrazine hydrate, contributing to the understanding of chemical reaction pathways.
Studies in Stereoselective Synthesis
- The stereoselective synthesis of morpholines, as described by (Marlin, 2017), highlights the importance of morpholine derivatives in producing compounds with specific stereochemistry.
Safety and Hazards
Propiedades
IUPAC Name |
[4-(aminomethyl)-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-6-10(7-13)8-14-5-9-3-1-2-4-12(9)10/h9,13H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDAWAZOLDOJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)COCC2(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)octahydropyrido[2,1-c][1,4]oxazin-4-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)

![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)


![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)


![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)